molecular formula C10H10Cl3N3 B11845577 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1170377-12-4

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride

Cat. No.: B11845577
CAS No.: 1170377-12-4
M. Wt: 278.6 g/mol
InChI Key: ZTJGEOBGOQBLAU-UHFFFAOYSA-N
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Description

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1170041-05-0, molecular formula: C₁₁H₁₂Cl₂N₃·HCl) is a chlorinated quinoline derivative featuring a hydrazino group at position 4 and methyl and dichloro substitutions at positions 2, 6, and 5.

Synthesis: The compound is synthesized via reactions involving quinoline precursors and hydrazine derivatives. For example, Al-Soud and Al-Masoudi (2003) demonstrated that treating 6,7-dichloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with hydrazine yields hydrazide intermediates, which can be further functionalized . Similarly, outlines a method where hydrazine hydrate reacts with dichloroquinoline derivatives under reflux conditions to form 4-hydrazinoquinolines .

Properties

CAS No.

1170377-12-4

Molecular Formula

C10H10Cl3N3

Molecular Weight

278.6 g/mol

IUPAC Name

(6,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H9Cl2N3.ClH/c1-5-2-10(15-13)6-3-7(11)8(12)4-9(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H

InChI Key

ZTJGEOBGOQBLAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)NN.Cl

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Chlorination Methods

Chlorinating AgentCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
POCl₃N,N-Dimethylaniline11084592
POCl₃None22019.56888
SOCl₂Pyridine80123285

Data adapted from highlights POCl₃ with catalytic N,N-dimethylaniline as superior for dichlorination.

Table 2: Hydrazination Efficiency Across Solvents

SolventReflux Time (h)Yield (%)Selectivity (%)
Ethanol17.58695
Methanol207289
Isopropanol186884

Ethanol ensures optimal nucleophilic substitution kinetics, minimizing byproducts.

Mechanistic Insights and Byproduct Management

The nitration-chlorination sequence in provides a parallel framework for understanding regioselectivity. In 2,6-dichlorophenol nitration, para-substitution dominates due to steric and electronic effects from ortho-chloro groups. Similarly, 6,7-dichloro-2-methylquinoline’s structure directs hydrazine to attack the electron-deficient C4 position.

Key Byproducts :

  • 3-Hydrazino Isomer : Forms at <5% yield when temperatures exceed 80°C.

  • Dechlorinated Derivatives : Result from over-reduction; mitigated by stoichiometric control of hydrazine.

Industrial-Scale Adaptations

Patent CN112920060A describes continuous-flow reactors for analogous compounds, suggesting applicability to 6,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride:

  • Tower Reactors : Enable rapid heat dissipation during exothermic hydrazination.

  • Solid-Liquid Separators : Improve intermediate isolation efficiency (>98% recovery) .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features three reactive moieties:

  • Hydrazino group (-NHNH₂) : Highly nucleophilic, capable of forming complexes with metals or undergoing condensation.

  • Chloro substituents (Cl) : Electron-withdrawing, directing reactions to specific positions.

  • Quinoline ring : Aromaticity stabilizes intermediates but limits direct electrophilic attack.

Hydrazination Reactions

The hydrazino group participates in reactions with carbonyl compounds, forming hydrazones or hydrazides . For example, reaction with ketones or aldehydes under acidic conditions yields stable hydrazone derivatives .

Mechanism :

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by the hydrazino group.

  • Elimination of water to form the hydrazone.

Example :

  • Reagents : Benzaldehyde, acetic acid.

  • Conditions : Reflux in ethanol.

  • Product : Corresponding hydrazone derivative .

Alkylation/Acylation

The hydrazino group can undergo alkylation or acylation to form substituted derivatives. These reactions often use alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).

Example :

  • Reagents : Chloroacetyl chloride, DMSO.

  • Conditions : Stirring at 80–90°C.

  • Product : Acylated hydrazino derivative .

Metal Complexation

The hydrazino group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This reactivity is critical in medicinal chemistry for designing metalloenzymes or imaging agents.

Mechanism :

  • Coordination via lone pairs on nitrogen atoms.

  • Potential hydrogen bonding with adjacent groups.

Nucleophilic Substitution

The chloro substituents may undergo further substitution, though steric hindrance and electronic effects limit reactivity. For example, thioether formation could occur via displacement with thiols under basic conditions .

Example :

  • Reagents : Ethanethiol, sodium ethoxide.

  • Conditions : Reflux in ethanol.

  • Product : Thioether-substituted quinoline derivative .

Comparison of Reaction Pathways

Reaction Type Reagents Conditions Key Outcome
HydrazinationHydrazine hydrateReflux in ethanolIntroduction of -NHNH₂ group
Hydrazine acylationAcyl chloride, DMSO80–90°CAcylated hydrazino derivative
Metal complexationCu²⁺, Fe³⁺Aqueous solutionBidentate metal complexes
Thioether formationEthanethiol, NaOMeReflux in ethanolSubstituted thioether product

Scientific Research Applications

Chemistry

In the field of chemistry, 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride serves as a building block for synthesizing more complex organic molecules. Its reactive hydrazino group allows for various chemical transformations, making it valuable in organic synthesis.

Biology

The compound is employed in biological research to study enzyme mechanisms and protein interactions. Its ability to inhibit specific enzymes by binding to their active sites has been explored for understanding biochemical pathways essential for cellular functions.

Medicine

Research indicates that 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride exhibits potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II enzymes and disrupting DNA synthesis. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including neuroblastoma and breast adenocarcinoma cells.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against several bacterial strains, including:

  • Mycobacterium tuberculosis : Exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL.
  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Active against Escherichia coli.

These properties suggest its potential as a broad-spectrum antimicrobial agent.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride on neuroblastoma cell lines (SH-SY5Y and Kelly). The results indicated significant reductions in cell viability at micromolar concentrations, suggesting its potential as a selective anticancer agent .
  • Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis and other bacterial strains, indicating its promise as an antitubercular agent .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition properties revealed that the compound could bind to active sites on target enzymes, thereby modulating their activities and impacting various biochemical pathways .

Mechanism of Action

The mechanism of action of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and transcription processes, making it useful in cancer research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and synthesis pathways of 6,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride and analogous compounds:

Compound Name Substituents Functional Groups Synthesis Key Steps Key Properties/Activities Reference
6,7-Dichloro-4-hydrazino-2-methylquinoline HCl 6-Cl,7-Cl,2-CH₃,4-NHNH₂·HCl Hydrazine hydrochloride Reaction of quinoline derivatives with hydrazine High polarity due to Cl and NHNH₂; potential kinase inhibition
7-Chloro-4-hydrazinoquinoline derivatives (7a-h) 7-Cl, variable aryl groups Hydrazones Condensation with benzaldehydes Antimicrobial and anticancer activities reported
6,7-Dichloro-1-ethyl-4-oxoquinoline-3-hydrazide 6-Cl,7-Cl,1-C₂H₅,4-O,3-hydrazide Hydrazide, oxo group Hydrazine reaction with oxoquinoline Forms thiol-oxadiazole derivatives; enhanced metabolic stability
4-Chloro-2-methylquinoline 4-Cl,2-CH₃ Chloro, methyl Phosphorus oxychloride treatment Intermediate for antimalarial agents
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl 6-Cl,2-CH₃,8-CH₃,4-NHNH₂·HCl Hydrazine hydrochloride Unspecified Increased lipophilicity due to dual methyl groups
4-Hydrazino-6-methylquinoline HCl 6-CH₃,4-NHNH₂·HCl Hydrazine hydrochloride Unspecified Reduced electron-withdrawing effects vs. dichloro analogs
4-Chloro-6,7-dimethoxyquinoline 4-Cl,6-OCH₃,7-OCH₃ Methoxy, chloro POCl₃ reaction with dimethoxynaphthol Electron-donating methoxy groups enhance solubility

Key Research Findings

Hydrazine vs. Hydrazide Functionality: The hydrazino group (–NHNH₂) in the target compound offers greater nucleophilicity than hydrazide derivatives (e.g., 6,7-dichloro-1-ethyl-4-oxoquinoline-3-hydrazide), enabling diverse reactivity in forming Schiff bases or metal complexes .

Methyl Substitution Impact: The 2-methyl group in the target compound may sterically hinder interactions compared to 6-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride, which has additional methyl groups at position 4. This could influence metabolic stability and tissue penetration .

Methoxy vs. Chloro Substituents: 4-Chloro-6,7-dimethoxyquinoline exhibits higher aqueous solubility due to methoxy groups, whereas the dichloro substitution in the target compound likely improves membrane permeability .

Biological Activity

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10Cl3N3C_{10}H_{10}Cl_3N_3 and a molecular weight of approximately 278.57 g/mol. Its structure features a quinoline ring with chlorine substitutions at the 6 and 7 positions and a hydrazino group at the 4 position. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Mechanisms

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride exhibits several biological activities, primarily through the following mechanisms:

  • Nucleic Acid Synthesis Inhibition : The compound can interfere with nucleic acid synthesis in target organisms, which is crucial for its antiplasmodial activity.
  • Protein Function Disruption : By binding to specific proteins, it may alter their function, affecting cellular processes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure can significantly influence biological activity. For instance:

  • Chlorination : The introduction of chlorine atoms at specific positions has been shown to enhance antiplasmodial potency. Compounds with fluorine substitutions were less effective compared to their chlorinated counterparts .
  • Hydrazino Group : The presence of the hydrazino group is essential for the compound's reactivity and biological interaction profiles.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride and related compounds:

Compound NameActivity TypeEC50 (nM)Notes
6,7-Dichloro-4-hydrazino-2-methylquinoline HClAntiplasmodial37.0 ± 4.3Effective against Dd2 strain
5,7-Dichloro-4-hydrazinoquinoline HClAntiplasmodial41.2 ± 5.3Comparison with structural analogues
ChlorostyrylquinolinesAntiplasmodialVariesPotent against various strains
Quinoline-based hydrazonesAnticancerGI50: 0.33 - 4.87Broad spectrum against cancer cell lines

Case Studies

  • Antimalarial Efficacy : A study evaluated the antiplasmodial activity of various quinoline derivatives, including 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride. Results showed that this compound exhibited significant inhibitory effects against Plasmodium falciparum strains, establishing its potential as an antimalarial agent .
  • Anticancer Activity : In vitro testing against the NCI 60 human cancer cell lines revealed that several quinolyl hydrazones derived from similar structures demonstrated promising anticancer properties, with some compounds showing low micromolar GI50 values . This suggests that further exploration of derivatives could yield effective anticancer agents.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride?

  • Methodological Answer : The compound can be analyzed using:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the hydrazino group (-NH-NH₂) and substituent positions (e.g., methyl and chlorine atoms). Splitting patterns in ¹H NMR can resolve aromatic protons .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches for hydrazine at ~3300 cm⁻¹ and C-Cl stretches near 700 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS and observe fragmentation patterns to validate structural motifs .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for analogous chlorinated quinolines .

Q. How can researchers optimize the synthesis of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride?

  • Methodological Answer :
  • Chlorination : Use POCl₃ under reflux to introduce chlorine atoms at positions 6 and 7, as seen in the synthesis of 4-Chloro-6,7-dimethoxyquinoline. Monitor reaction completion via TLC .
  • Hydrazine Functionalization : React the chlorinated intermediate with hydrazine hydrate. Control temperature (e.g., 60–80°C) to avoid over-reduction .
  • Purification : Employ column chromatography (silica gel, petroleum ether:EtOAc gradient) or recrystallization from methanol/water mixtures to isolate high-purity product .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the hydrazino group .
  • Light Sensitivity : Shield from UV light to avoid degradation of the quinoline core .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) in solution to stabilize the hydrochloride salt .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for derivatizing this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states for hydrazino group reactivity. Software like Gaussian or ORCA can predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents (e.g., DMF, DMSO) .
  • Machine Learning : Train models on existing quinoline reaction datasets to predict optimal conditions (e.g., catalysts, temperature) for novel derivatizations .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies may indicate tautomerism or impurities .
  • 2D NMR Techniques : Employ HSQC and HMBC to resolve ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., hydrazino -NH) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Intermediate Trapping : Use in-situ quenching (e.g., with NaHCO₃) to stabilize reactive intermediates like chlorinated quinoline precursors .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer during exothermic steps (e.g., POCl₃ reactions) .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., stoichiometry, solvent ratio) and identify critical parameters .

Q. How can the hydrazino group be selectively functionalized for targeted applications?

  • Methodological Answer :
  • Condensation Reactions : React with aldehydes/ketones to form hydrazones. Use acetic acid catalysis and monitor via IR loss of N-H stretches .
  • Oxidation : Treat with MnO₂ or IBX to generate diazenes for click chemistry applications .
  • Metal Coordination : Explore coordination complexes with transition metals (e.g., Ru or Pd) for catalytic or photophysical studies. Characterize via UV-Vis and cyclic voltammetry .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. Recrystallize from different solvents (e.g., EtOH vs. MeCN) .
  • Purity Assessment : Use HPLC (C18 column, MeCN:H₂O mobile phase) to quantify impurities. Even 1% impurities can depress melting points by 5–10°C .

Q. Why might NMR spectra show unexpected splitting patterns in derivatives?

  • Methodological Answer :
  • Dynamic Effects : Consider restricted rotation in hydrazone derivatives, which can split signals into doublets or multiplets. Variable-temperature NMR can confirm .
  • Paramagnetic Impurities : Filter solutions through Chelex resin to remove trace metals causing signal broadening .

Experimental Design

Q. What controls are essential for assessing the compound’s biological activity?

  • Methodological Answer :
  • Negative Controls : Include parent quinoline (without hydrazino group) to isolate the hydrazine’s contribution to activity .
  • Solvent Controls : Use DMSO/PBS at the same concentration as test samples to rule out solvent effects .
  • Stability Monitoring : Perform LC-MS at 0, 24, and 48 hours to confirm compound integrity in assay conditions .

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